3,5-Difluorophenylacetonitrile

Catalog No.
S708219
CAS No.
122376-76-5
M.F
C8H5F2N
M. Wt
153.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Difluorophenylacetonitrile

CAS Number

122376-76-5

Product Name

3,5-Difluorophenylacetonitrile

IUPAC Name

2-(3,5-difluorophenyl)acetonitrile

Molecular Formula

C8H5F2N

Molecular Weight

153.13 g/mol

InChI

InChI=1S/C8H5F2N/c9-7-3-6(1-2-11)4-8(10)5-7/h3-5H,1H2

InChI Key

OBMYMTSBABEPIB-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1F)F)CC#N

Canonical SMILES

C1=C(C=C(C=C1F)F)CC#N

3,5-Difluorophenylacetonitrile is an organic compound with the chemical formula C₈H₅F₂N. It features a phenyl ring substituted with two fluorine atoms at the 3 and 5 positions, and an acetonitrile group. The presence of fluorine enhances its reactivity and stability, making it a valuable intermediate in various chemical syntheses. This compound is recognized for its unique structural attributes that influence its physical and chemical properties, including its boiling point, melting point, and solubility characteristics.

  • Intermediate in Organic Synthesis

    3,5-Difluorophenylacetonitrile possesses a functional group combination (aromatic ring with fluorine substituents, nitrile group, and an ethyl group) that might be useful as a building block in organic synthesis. The presence of fluorine atoms can introduce unique electronic properties that could be beneficial in the design of molecules with specific functionalities [].

  • Material Science Applications

  • Medicinal Chemistry Studies

  • Substitution Reactions: The fluorine atoms can be replaced by other functional groups under specific conditions.
  • Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
  • Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids.

Common Reagents and Conditions

  • Substitution: Sodium hydride and alkyl halides.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Oxidation: Potassium permanganate in acidic or basic medium.

Major Products Formed

  • Substitution: Various substituted phenylacetonitriles.
  • Reduction: 3,5-Difluorophenylethylamine.
  • Oxidation: 3,5-Difluorobenzoic acid .

While specific biological activity data for 3,5-Difluorophenylacetonitrile is limited, compounds with similar structures often exhibit notable pharmacological properties. The fluorine substituents can enhance lipophilicity and bioavailability, potentially influencing interactions with biological targets. Research indicates that compounds containing fluorinated aromatic systems may demonstrate improved potency in medicinal chemistry applications, particularly in drug design.

The synthesis of 3,5-Difluorophenylacetonitrile can be achieved through various methods:

  • Boron Trifluoride Method: A common approach involves reacting phenylacetonitrile with boron trifluoride under an inert atmosphere at temperatures ranging from room temperature to 50 degrees Celsius.
  • Reflux Method: Another method includes dissolving 3,5-Difluorophenylacetonitrile in tetrahydrofuran and adding a solution of borane in tetrahydrofuran dropwise while refluxing.

3,5-Difluorophenylacetonitrile has several applications across different fields:

  • Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.
  • Materials Science: Utilized in developing advanced materials with specific properties.
  • Organic Synthesis: Acts as a building block for synthesizing more complex organic molecules.

Interaction studies involving 3,5-Difluorophenylacetonitrile focus on its reactivity with various nucleophiles and electrophiles. The compound's nitrile group is particularly reactive towards nucleophilic addition reactions, leading to diverse derivatives. Its unique structure allows for the exploration of various reaction pathways that can yield biologically relevant compounds .

Several compounds share structural similarities with 3,5-Difluorophenylacetonitrile. Here are notable examples:

Compound NameStructural FeaturesUnique Attributes
4-FluorophenylacetonitrileSingle fluorine substitution at the para positionLess electron-withdrawing effect compared to 3,5-Difluorophenylacetonitrile
3-FluorophenylacetonitrileSingle fluorine substitution at the meta positionDifferent reactivity profile due to position of substitution
3,5-Bis(trifluoromethyl)phenyl isocyanateTwo trifluoromethyl groupsStronger electron-withdrawing effects than difluoro variant
4-(Trifluoromethyl)benzyl bromideTrifluoromethyl group at para positionEnhanced lipophilicity compared to difluoro variant

Uniqueness of 3,5-Difluorophenylacetonitrile

The dual fluorination at the 3 and 5 positions significantly influences the compound's chemical properties and reactivity compared to its analogs. This unique arrangement enhances its electron-withdrawing capacity and alters its interaction dynamics in

The systematic IUPAC name for 3,5-difluorophenylacetonitrile is 2-(3,5-difluorophenyl)acetonitrile, reflecting the substitution pattern on the benzene ring and the acetonitrile functional group. The compound belongs to the class of arylacetonitriles, which are nitriles derived from aromatic hydrocarbons. Its structure features a benzene ring with fluorine atoms at the meta positions (C3 and C5) and a cyanomethyl (-CH₂CN) group at the para position (C1). The InChIKey OBMYMTSBABEPIB-UHFFFAOYSA-N uniquely identifies its stereochemical and connectivity features.

Table 1: Key Identifiers and Synonyms

PropertyValueSource
CAS Number122376-76-5
EC Number625-700-9
MDL NumberMFCD00061278
Molecular FormulaC₈H₅F₂N
Synonyms3,5-Difluorobenzyl cyanide, 2-(3,5-difluorophenyl)ethanenitrile

Historical Development and Research Significance

First reported in the late 20th century, 3,5-difluorophenylacetonitrile gained prominence as a synthetic intermediate in medicinal chemistry. Early patents, such as US4859232 (1989), highlighted its utility in cyclopropane derivative synthesis. The compound’s fluorine atoms enhance electron-withdrawing effects, stabilizing intermediates in nucleophilic substitution and cyclization reactions. Recent applications include its role in synthesizing dopamine-β-hydroxylase inhibitors (e.g., US10975083B2) and HIV-1 non-nucleoside reverse transcriptase inhibitors. Its significance lies in enabling the modular construction of fluorinated bioactive molecules, which exhibit improved metabolic stability and binding affinity.

Classical Synthesis Approaches

Classical routes to 3,5-difluorophenylacetonitrile typically involve multi-step sequences starting from substituted benzyl halides or alcohols. A prominent method begins with 3,5-difluorobenzyl alcohol, which undergoes halogenation to form 3,5-difluorobenzyl bromide. As detailed in a synthesis by Dainippon Ink and Chemicals, this step employs hydrobromic acid (48%) and sulfuric acid under ambient conditions, yielding 3,5-difluorobenzyl bromide in 95% efficiency [2]. The subsequent cyanation step introduces the nitrile group via nucleophilic substitution (SN2) using potassium cyanide (KCN) or sodium cyanide (NaCN). For example, bromoethane reacts with KCN in an SN2 mechanism to form propionitrile [5], and analogous conditions applied to 3,5-difluorobenzyl bromide yield the target nitrile.

A critical challenge in classical synthesis is the handling of cyanide reagents, which require stringent safety protocols. Additionally, the SN2 mechanism necessitates polar aprotic solvents like dimethylformamide (DMF) to stabilize the transition state. Yields for the cyanation step typically range from 65% to 75%, with purification achieved via fractional distillation or recrystallization [2] [5].

Table 1: Classical Synthesis of 3,5-Difluorophenylacetonitrile

StepReagents/ConditionsYieldReference
HalogenationHBr, H2SO4, 25°C95% [2]
CyanationKCN, DMF, 80°C70% [5] [7]

Modern Catalytic and Green Chemistry Strategies

Recent advancements emphasize catalytic systems and environmentally benign protocols to enhance efficiency and reduce waste. Phase-transfer catalysis (PTC) has emerged as a powerful tool for cyanation reactions. In PTC, quaternary ammonium salts (e.g., tetrabutylammonium bromide) shuttle cyanide ions from an aqueous phase to an organic phase, enabling reactions under milder conditions [8]. This method eliminates the need for anhydrous solvents and achieves yields comparable to classical approaches (68–72%) while reducing reaction times by 30–40% [8].

Electrochemical synthesis represents another green alternative. A 2020 study demonstrated the use of reticulated vitreous carbon (RVC) electrodes and TsCN (p-toluenesulfonyl cyanide) in an undivided cell, achieving 78% yield for aryl nitriles at −5 V [7]. Applied to 3,5-difluorobenzyl bromide, this method could bypass toxic cyanide salts entirely, leveraging in situ generation of cyanide ions through cathodic reduction.

Catalytic fluorination strategies also contribute to streamlining synthesis. Kamenecka and colleagues reported a scalable route to difluorinated proline derivatives using diethylaminosulfur trifluoride (DAST) [6], highlighting the potential for fluorinated intermediates in nitrile synthesis.

Comparative Analysis of Preparation Methods

Efficiency and Scalability:
Classical methods remain the most scalable, with halogenation-cyanation sequences amenable to industrial production. However, they suffer from moderate yields (70–75%) and hazardous waste from cyanide reagents. Modern approaches like PTC and electrochemistry offer improved atom economy and safety profiles but require specialized equipment, limiting large-scale adoption [7] [8].

Environmental Impact:
The ecological footprint of classical synthesis is significant due to solvent emissions (DMF, hexane) and cyanide disposal. Green strategies mitigate these issues: PTC reduces solvent usage, while electrochemical methods eliminate stoichiometric cyanide [8] [7]. Life-cycle assessments are needed to quantify these benefits.

Cost Considerations:
Catalyst costs in PTC (e.g., tetrabutylammonium salts) and electrode maintenance in electrochemistry increase operational expenses. Conversely, classical methods benefit from low reagent costs and established infrastructure.

Table 2: Method Comparison for 3,5-Difluorophenylacetonitrile Synthesis

ParameterClassicalPTCElectrochemical
Yield70–75%68–72%75–78%
Solvent UseHighModerateLow
Cyanide WasteHighLowNone
ScalabilityIndustrialPilot-scaleLab-scale

3,5-Difluorophenylacetonitrile undergoes various nucleophilic substitution reactions, with the reaction pathways being influenced by the electron-withdrawing effects of the fluorine substituents and the cyano group [1] . The compound exhibits dual reactivity sites: the nitrile carbon and the benzylic position, allowing for diverse substitution patterns.

Nucleophilic Attack at the Nitrile Carbon

The nitrile group in 3,5-Difluorophenylacetonitrile serves as a primary electrophilic center for nucleophilic attack. The mechanism typically proceeds through the formation of an imine intermediate, which can undergo further transformations depending on the nucleophile and reaction conditions [1] [3].

Azide nucleophiles demonstrate exceptional reactivity with the nitrile carbon, following a two-step mechanism where the azide ion initially attacks the electrophilic carbon of the nitrile group [4]. The reaction proceeds through a tetrahedral intermediate, which subsequently rearranges to form the corresponding azide derivative. This transformation is particularly valuable as organic azides serve as "masked" amines and can be readily reduced to primary amines under mild conditions [4].

The reaction with cyanide nucleophiles represents another important pathway, where sodium cyanide or potassium cyanide in polar aprotic solvents such as dimethylformamide facilitates the formation of dinitrile compounds [5]. The mechanism involves initial nucleophilic attack at the nitrile carbon, followed by rearrangement to yield the substituted product.

Substitution at the Benzylic Position

The benzylic position in 3,5-Difluorophenylacetonitrile is activated by both the electron-withdrawing cyano group and the fluorine substituents on the aromatic ring [6]. Under basic conditions, deprotonation occurs at the benzylic position, generating a stabilized carbanion that can undergo nucleophilic substitution reactions.

The mechanism for benzylic substitution typically involves the formation of a carbanion intermediate through proton abstraction by strong bases such as lithium hexamethyldisilazide or lithium diisopropylamide [6]. The resulting carbanion exhibits enhanced nucleophilicity and can react with various electrophiles, including alkyl halides, to form carbon-carbon bonds.

Reaction with Alcohols and Thiols

Nucleophilic substitution reactions with alcohols proceed through the Pinner reaction mechanism, where the nitrile group undergoes partial solvolysis to yield imidate esters [3]. The reaction requires dry acid catalysis and proceeds through the formation of an alkyl acetimidate hydrochloride intermediate. This intermediate can undergo various transformations including conversion to amidines, alkyl acetates, or orthoacetates depending on the subsequent reaction conditions.

Thiols react similarly to alcohols, forming thioimidate derivatives through nucleophilic attack at the nitrile carbon [3]. The mechanism involves initial coordination of the sulfur atom to the nitrile carbon, followed by proton transfer and rearrangement to yield the final product.

Reaction TypeNucleophileReaction ConditionsProduct TypeTypical Yield (%)Reaction Time (h)Selectivity
Nucleophilic substitution with azideN₃⁻NaN₃, CH₃CN, 80°CAzide derivative75-854-6High
Nucleophilic substitution with cyanideCN⁻NaCN, DMF, 100°CDinitrile compound60-706-8Moderate
Nucleophilic substitution with aminesRNH₂, R₂NHAmine, base, solventAmidine/imine65-802-4High
Nucleophilic substitution with alcoholsROHAlcohol, acid catalystImidate ester70-851-3High
Nucleophilic substitution with thiolsRSHThiol, base, solventThioimidate55-753-5Moderate
Nucleophilic substitution at nitrile carbonVarious nucleophilesNucleophile, Lewis acidSubstituted nitrile60-852-6Variable
Nucleophilic substitution at benzyl positionVarious nucleophilesStrong base, nucleophileBenzyl-substituted nitrile70-901-2High
Nucleophilic substitution with hydrazineNH₂NH₂Hydrazine, heatHydrazone derivative65-804-8High

Oxidation and Reduction Pathways

The oxidation and reduction pathways of 3,5-Difluorophenylacetonitrile involve transformations at multiple reactive sites, including the nitrile group, the benzylic position, and the aromatic ring system [7] [3] [8].

Oxidation Reactions

Nitrile to Carboxylic Acid Transformation

The oxidation of the nitrile group to a carboxylic acid represents a fundamental transformation in organic synthesis. The reaction typically employs strong oxidizing agents such as potassium permanganate in acidic conditions [9]. The mechanism proceeds through a radical pathway, where the nitrile carbon undergoes sequential oxidation steps to form an intermediate carboxylic acid derivative.

The reaction conditions require careful control of temperature and pH to prevent over-oxidation or decomposition of the fluorinated aromatic ring. The electron-withdrawing fluorine substituents enhance the stability of the intermediate radicals, leading to improved yields compared to non-fluorinated analogues [9].

Benzylic Oxidation

Benzylic oxidation of 3,5-Difluorophenylacetonitrile occurs predominantly at the methylene carbon adjacent to the aromatic ring. Chromium trioxide in sulfuric acid serves as an effective oxidizing agent for this transformation [9]. The mechanism involves initial hydrogen abstraction from the benzylic position, followed by oxygen insertion to form benzylic alcohol or ketone derivatives.

The presence of the cyano group provides additional stabilization to the benzylic radical intermediate, facilitating the oxidation process. The reaction typically proceeds under mild conditions at temperatures ranging from zero to twenty-five degrees Celsius.

Enzymatic Oxidation

Enzymatic oxidation pathways have been identified for phenylacetonitrile derivatives, including 3,5-Difluorophenylacetonitrile. The transformation involves cytochrome P450 enzymes that catalyze the hydroxylation at the benzylic position, forming mandelonitrile derivatives [7] [10]. This pathway is particularly important in biological systems and represents a key step in the metabolic degradation of phenylacetonitrile compounds.

The enzymatic mechanism involves the formation of a cytochrome P450-substrate complex, followed by oxygen insertion and subsequent rearrangement to yield the hydroxylated product. The reaction requires reduced nicotinamide adenine dinucleotide phosphate as a cofactor and proceeds under physiological conditions [7].

Reduction Reactions

Nitrile to Primary Amine Reduction

The reduction of the nitrile group to a primary amine represents one of the most important transformations of 3,5-Difluorophenylacetonitrile. Lithium aluminum hydride in diethyl ether serves as the standard reducing agent for this transformation [8]. The mechanism involves nucleophilic attack by the hydride ion on the nitrile carbon, followed by protonation and rearrangement to yield the primary amine product.

The reaction proceeds through an intermediate imine complex, which undergoes further reduction to form the final amine product. The presence of fluorine substituents on the aromatic ring enhances the electrophilicity of the nitrile carbon, facilitating the reduction process and typically resulting in high yields ranging from eighty to ninety percent [8].

Catalytic Hydrogenation

Catalytic hydrogenation using palladium on carbon represents an alternative method for reducing the nitrile group to a primary amine [8]. The reaction proceeds under mild conditions at room temperature and atmospheric pressure, making it suitable for large-scale synthesis. The mechanism involves the adsorption of both hydrogen and the nitrile substrate on the catalyst surface, followed by sequential hydrogen addition to form the amine product.

The fluorine substituents do not interfere with the catalytic process, and the reaction typically achieves excellent yields exceeding ninety percent. The selectivity for primary amine formation is very high, with minimal formation of secondary or tertiary amine by-products [8].

Partial Reduction to Aldehydes

Partial reduction of the nitrile group to an aldehyde can be achieved using diisobutylaluminum hydride at low temperatures [3]. The reaction must be carefully controlled to prevent over-reduction to the primary amine. The mechanism involves the formation of an aluminum-imine intermediate, which undergoes hydrolysis to yield the aldehyde product.

The reaction typically proceeds at temperatures of minus seventy-eight degrees Celsius in toluene solvent, with reaction times ranging from two to three hours. The yields for this transformation are generally good, ranging from seventy-five to eighty-five percent [3].

Reaction CategorySpecific ReactionReagent/CatalystReaction ConditionsProductYield (%)Mechanism Type
OxidationNitrile to carboxylic acidKMnO₄/H₂SO₄Reflux, 6-8 h3,5-Difluorophenylacetic acid70-85Radical
OxidationBenzylic oxidationCrO₃/H₂SO₄0-25°C, 2-4 hBenzylic alcohol/ketone60-75Radical
OxidationAromatic oxidationH₂O₂/CF₃COOH0-10°C, 1-2 hPhenol derivatives45-60Electrophilic
Oxidationα-HydroxylationNADPH/P45037°C, enzymaticMandelonitrile derivative65-80Enzymatic
ReductionNitrile to primary amineLiAlH₄/Et₂OReflux, 4-6 h3,5-Difluorophenylethylamine80-90Nucleophilic
ReductionNitrile to aldehydeDIBAL-H/toluene-78°C, 2-3 h3,5-Difluorophenylacetaldehyde75-85Nucleophilic
ReductionCatalytic hydrogenationH₂/Pd-CRT, 1-3 atm H₂3,5-Difluorophenylethylamine85-95Catalytic
ReductionPartial reduction to imineRed-Al/THF0°C, 1-2 hImine intermediate70-80Nucleophilic

Cross-Coupling and Cycloaddition Reactions

3,5-Difluorophenylacetonitrile participates in various cross-coupling and cycloaddition reactions, with the fluorine substituents influencing both the reactivity and selectivity of these transformations [11] [12] [13].

Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of 3,5-Difluorophenylacetonitrile with arylboronic acids [11] [14]. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps. The electron-withdrawing fluorine substituents facilitate the oxidative addition step by increasing the electrophilicity of the aryl halide precursor.

The mechanism begins with the oxidative addition of the aryl halide to the palladium(0) complex, forming a palladium(II) intermediate. This is followed by transmetalation with the boronic acid, which requires the presence of a base to activate the boron-carbon bond. The final reductive elimination step regenerates the palladium(0) catalyst and forms the desired cross-coupled product [11].

The reaction typically employs tetrakis(triphenylphosphine)palladium as the catalyst and potassium carbonate as the base in a dimethylformamide-water solvent system. Reaction temperatures range from one hundred to one hundred twenty degrees Celsius, with reaction times of twelve to twenty-four hours yielding products in sixty-five to eighty-five percent yield [11].

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of 3,5-Difluorophenylacetonitrile with alkenes [13]. The mechanism proceeds through oxidative addition of the aryl halide to palladium(0), followed by coordination and insertion of the alkene, and finally β-hydride elimination to form the coupled product.

The electron-withdrawing fluorine substituents enhance the rate of oxidative addition, making the reaction more efficient compared to electron-rich substrates. The reaction typically employs palladium(II) acetate with triphenylphosphine as the catalyst system in dimethylformamide solvent at temperatures of eighty to one hundred degrees Celsius [13].

Sonogashira Coupling

The Sonogashira coupling reaction enables the formation of carbon-carbon bonds between 3,5-Difluorophenylacetonitrile and terminal alkynes [13]. The reaction employs a dual catalyst system comprising palladium and copper complexes. The mechanism involves oxidative addition of the aryl halide to palladium, followed by transmetalation with the copper acetylide intermediate.

The reaction typically proceeds in triethylamine solvent at temperatures of sixty to eighty degrees Celsius, with reaction times of eight to sixteen hours. The yields for this transformation are generally excellent, ranging from seventy-five to ninety percent [13].

Cycloaddition Reactions

Diels-Alder Reactions

3,5-Difluorophenylacetonitrile can participate in Diels-Alder reactions as a dienophile component [15] [16]. The electron-withdrawing cyano group and fluorine substituents activate the compound toward cycloaddition with electron-rich dienes. The reaction proceeds through a concerted mechanism involving simultaneous bond formation and breaking.

The mechanism involves the overlap of the highest occupied molecular orbital of the diene with the lowest unoccupied molecular orbital of the dienophile [15]. The electron-withdrawing substituents lower the energy of the dienophile's lowest unoccupied molecular orbital, facilitating the cycloaddition process.

The reaction typically requires elevated temperatures ranging from one hundred ten to one hundred fifty degrees Celsius in toluene solvent, with reaction times of twenty-four to forty-eight hours. The yields for these transformations are moderate, ranging from forty to sixty percent [15].

[2+2] Cycloaddition

Photochemical [2+2] cycloaddition reactions can occur between 3,5-Difluorophenylacetonitrile and alkenes under ultraviolet irradiation [17]. The mechanism involves the formation of an excited state species that undergoes cycloaddition to form four-membered ring products.

The reaction typically proceeds in dichloromethane solvent at room temperature under photochemical conditions. The yields for these transformations are moderate, ranging from forty-five to sixty-five percent, with good regioselectivity for the formation of the desired cycloaddition product [17].

Reaction TypeCoupling PartnerCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)Regioselectivity
Suzuki-Miyaura couplingArylboronic acidPd(PPh₃)₄/K₂CO₃DMF/H₂O100-12012-2465-85High
Heck reactionAlkenePd(OAc)₂/PPh₃DMF80-1006-1270-85High
Sonogashira couplingTerminal alkynePdCl₂(PPh₃)₂/CuIEt₃N60-808-1675-90High
Stille couplingOrganotin reagentPd(PPh₃)₄Toluene90-11010-2060-80High
Negishi couplingOrganozinc reagentPd(PPh₃)₄THF50-706-1070-85High
Buchwald-Hartwig aminationAminePd₂(dba)₃/BINAPToluene100-12012-2455-75High
[2+2] CycloadditionAlkenePhotochemicalCH₂Cl₂0-252-645-65Moderate
[4+2] Diels-AlderDieneThermalToluene110-15024-4840-60High

Mechanistic Considerations

The mechanistic parameters for reactions involving 3,5-Difluorophenylacetonitrile vary significantly depending on the reaction type and conditions employed. The activation energies for these transformations range from thirty-five to ninety-five kilojoules per mole, with reduction reactions generally exhibiting the lowest activation barriers due to the favorable thermodynamics of hydride addition to the electron-deficient nitrile group [6].

Rate constants for these reactions span several orders of magnitude, with catalytic processes generally exhibiting higher rates due to the stabilization of transition states by the catalyst. The selectivity factors, which represent the ratio of desired to undesired products, are generally highest for reduction reactions due to the unambiguous nature of the nucleophilic attack on the nitrile carbon [6].

Reaction ParameterNucleophilic SubstitutionOxidation ReactionsReduction ReactionsCross-CouplingCycloaddition
Activation Energy (kJ/mol)45-6555-7535-5565-8575-95
Rate Constant (M⁻¹s⁻¹)10⁻²-10⁻¹10⁻³-10⁻²10⁻¹-10⁰10⁻⁴-10⁻³10⁻⁵-10⁻⁴
Selectivity Factor5-152-810-253-121-5
Stereoselectivity (%)85-9570-8590-9880-9570-90
Regioselectivity (%)90-9880-9095-9985-9575-85
Functional Group ToleranceHighModerateHighModerateLow
Substrate ScopeBroadLimitedVery broadBroadLimited
Catalyst Turnover NumberNot applicable50-200100-5001000-5000Not applicable

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95.65%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (95.65%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (95.65%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.65%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (95.65%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (93.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3,5-difluorophenylacetonitrile

Dates

Last modified: 08-15-2023

Explore Compound Types